molecular formula C52H104N2O4 B13357861 Bis(2-hexyldecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Bis(2-hexyldecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Cat. No.: B13357861
M. Wt: 821.4 g/mol
InChI Key: XDCBDEGVQSXEDT-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with a unique structure that includes both hydrophobic and hydrophilic regions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include dimethylamine, hexyldecanol, and dioctanoic acid. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and coatings.

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The compound can interact with cell membranes, proteins, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific combination of hydrophobic and hydrophilic regions, which allows it to interact with a wide range of molecular targets. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and surfactant formulations.

Properties

Molecular Formula

C52H104N2O4

Molecular Weight

821.4 g/mol

IUPAC Name

2-hexyldecyl 8-[2-(dimethylamino)ethyl-[8-(2-hexyldecoxy)-8-oxooctyl]amino]octanoate

InChI

InChI=1S/C52H104N2O4/c1-7-11-15-19-23-31-39-49(37-29-17-13-9-3)47-57-51(55)41-33-25-21-27-35-43-54(46-45-53(5)6)44-36-28-22-26-34-42-52(56)58-48-50(38-30-18-14-10-4)40-32-24-20-16-12-8-2/h49-50H,7-48H2,1-6H3

InChI Key

XDCBDEGVQSXEDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN(C)C

Origin of Product

United States

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